1-Fluoro-3-nitrobenzene

Catalog No.
S515765
CAS No.
402-67-5
M.F
C6H4FNO2
M. Wt
141.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-nitrobenzene

CAS Number

402-67-5

Product Name

1-Fluoro-3-nitrobenzene

IUPAC Name

1-fluoro-3-nitrobenzene

Molecular Formula

C6H4FNO2

Molecular Weight

141.1 g/mol

InChI

InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H

InChI Key

WMASLRCNNKMRFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

1-Fluoro-3-nitrobenzene

Canonical SMILES

C1=CC(=CC(=C1)F)[N+](=O)[O-]

Description

The exact mass of the compound 1-Fluoro-3-nitrobenzene is 141.0226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60651. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Internal Standard in Fluorination Reactions: A study published in the journal "Tetrahedron Letters" describes the use of 1-Fluoro-3-nitrobenzene as an internal standard for a reaction involving the regiospecific silver-mediated fluorination of aryl silanes [1]. An internal standard is a compound added to a sample before analysis that allows for quantification of the target compound. In this case, 1-F-3-NB was likely chosen due to its similar chemical properties to the target fluorinated product, allowing for accurate comparison and measurement (Sigma-Aldrich: ).

Origin and Significance:

1-Fluoro-3-nitrobenzene is not a naturally occurring compound. It is typically synthesized in a laboratory setting for various research purposes. Its significance lies in its unique properties that make it a valuable tool in scientific research, particularly in organic chemistry. The presence of both the fluorine and nitro groups introduces interesting electronic effects that can be exploited in different reactions.


Molecular Structure Analysis

1-Fluoro-3-nitrobenzene has a six-membered carbon ring (benzene) with a fluorine atom attached at position 1 and a nitro group (NO2) attached at position 3. The nitro group is polar and electron-withdrawing, meaning it pulls electron density away from the ring. The fluorine atom is also slightly electron-withdrawing, but to a lesser extent compared to the nitro group. This combination of electron-withdrawing substituents creates a deactivated aromatic ring, making it less reactive towards electrophilic aromatic substitution reactions [].


Chemical Reactions Analysis

Synthesis:

There are various methods for synthesizing 1-fluoro-3-nitrobenzene. One common approach involves the nitration of fluorobenzene with a mixture of concentrated nitric and sulfuric acids.

C6H5F + HNO3 (conc.) + H2SO4 (conc.) -> C6H4FNO2 + H2O

Other Reactions:

Physical and Chemical Properties

  • Melting Point: 1.7 °C (literature) []
  • Boiling Point: 205 °C (literature) []
  • Density: 1.325 g/mL at 25 °C (literature) []
  • Solubility: Solubility data is not readily available. However, based on its chemical structure, 1-fluoro-3-nitrobenzene is likely to be moderately soluble in organic solvents like dichloromethane and acetone, and less soluble in water due to the presence of the polar nitro group.
  • Stability: Information on the stability of 1-fluoro-3-nitrobenzene under different conditions is not widely reported.

1-Fluoro-3-nitrobenzene is a toxic compound. Studies have shown that it is toxic if swallowed or absorbed through the skin []. It can also cause skin and eye irritation.

  • Acute Toxicity:
    • Oral LD50 (rat): > 2000 mg/kg [] (LD50 refers to the dose at which 50% of a test population dies)
    • Dermal LD50 (rabbit): > 2000 mg/kg []

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Exact Mass

141.0226

Boiling Point

199.0 °C

LogP

1.9 (LogP)

Appearance

Solid powder

Melting Point

41.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.73%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (13.64%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (86.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

402-67-5

Wikipedia

1-Fluoro-3-nitrobenzene

Dates

Modify: 2023-08-15

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